(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Description
The compound (5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, commonly known as pioglitazone, is a thiazolidinedione (TZD) derivative and a potent peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist . It is clinically used to manage type 2 diabetes by enhancing insulin sensitivity in peripheral tissues and suppressing hepatic gluconeogenesis . Its structure comprises a thiazolidine-2,4-dione core substituted with a 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl group (Figure 1). Key physicochemical properties include a logP of 2.3 (indicating moderate hydrophobicity) and molecular weight 356.44 g/mol .
Properties
CAS No. |
959687-66-2 |
|---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m0/s1 |
InChI Key |
HYAFETHFCAUJAY-KRWDZBQOSA-N |
Isomeric SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3 |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation typically involves:
- Synthesis of the substituted phenyl-ethoxy-pyridinyl intermediate
- Formation of the thiazolidine-2,4-dione ring system
- Coupling of the side chain to the thiazolidinedione core
- Purification and isolation of the final compound
Detailed Stepwise Synthesis (Based on Patent WO2004108721A1 and WO2018116281A1)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzylamine or related intermediate | Starting from 5-ethylpyridin-2-yl derivatives, etherification with 4-hydroxybenzyl derivatives under controlled conditions | Use of sodium salt of p-nitrophenol as a cheaper alternative to 4-fluoronitrobenzene; environmentally friendly solvents like acetone |
| 2 | Formation of diazonium salt of the aminobenzene intermediate | Treatment with nitrous acid under cold conditions | Critical for subsequent Meerwein arylation |
| 3 | Meerwein arylation with acrylamide | Reaction of diazonium salt with acrylamide in acetone, catalyzed by cuprous bromide at 30-35 °C | Provides the acrylamide-substituted intermediate |
| 4 | Cyclization to form thiazolidine-2,4-dione ring | Treatment with sulfur-containing reagents such as sodium hydrosulfide or sodium bisulfide under controlled temperature (40 °C) | Forms the thiazolidinedione core with the desired stereochemistry |
| 5 | Reduction or catalytic hydrogenation of unsaturated precursors | Use of borohydride or catalytic hydrogenation to reduce double bonds in intermediates | Ensures saturation and correct stereochemistry at the 5-position |
| 6 | Purification | Sequential washing with water, hexane, and drying under controlled temperature | Achieves high purity and yield |
Reaction Conditions and Yields
- Reaction temperatures are generally mild (0–40 °C) to preserve stereochemistry.
- Use of environmentally friendly solvents such as acetone and aqueous media is preferred.
- Catalysts like cuprous bromide facilitate arylation steps.
- Yields reported vary; for example, the overall yield of 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione was about 1.5% in one process, indicating the need for optimization.
- Alternative routes using sodium salt of p-nitrophenol and acrylamide improve cost-effectiveness and environmental impact.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Weight | 454.5 g/mol (free acid form) |
| IUPAC Name | 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
| InChIKey | HWPPMHIIITWSEO-UHFFFAOYSA-N |
| Purity | Achieved by washing and recrystallization steps |
| Stereochemistry | (5S) configuration confirmed by chiral synthesis and reduction steps |
Research Findings and Improvements
- The use of sodium salt of p-nitrophenol instead of 4-fluoronitrobenzene reduces cost and environmental hazards.
- Catalytic hydrogenation and borohydride reduction are effective for obtaining the desired stereochemistry at the 5-position of the thiazolidinedione ring.
- The Meerwein arylation step is critical for attaching the substituted phenyl moiety and is catalyzed by cuprous bromide under mild conditions.
- Process optimization focuses on increasing yield, reducing reaction times, and minimizing hazardous reagents.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Etherification | 5-ethylpyridin-2-yl derivative, 4-hydroxybenzyl derivative | Mild base, acetone | Formation of phenyl-ethoxy-pyridinyl intermediate |
| 2 | Diazotization | Aminobenzene intermediate, nitrous acid | 0–5 °C | Formation of diazonium salt |
| 3 | Meerwein Arylation | Diazonium salt, acrylamide, CuBr catalyst | 30–35 °C, acetone | Acrylamide-substituted intermediate |
| 4 | Cyclization | Sulfur source (NaHS, NaBH4) | 38–40 °C | Thiazolidinedione ring formation |
| 5 | Reduction | Borohydride or catalytic hydrogenation | Room temperature | Saturation and stereochemical control |
| 6 | Purification | Water, hexane washes | Ambient temperature | High purity final compound |
Chemical Reactions Analysis
Types of Reactions
(S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Treatment of Metabolic Disorders
The primary application of (5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione is in the management of type 2 diabetes. It functions as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor essential for regulating glucose and lipid metabolism.
Mechanism of Action :
- The compound binds to PPARγ, enhancing insulin sensitivity and reducing blood glucose levels.
- It modulates the expression of genes involved in glucose transport and fatty acid storage.
Anticancer Properties
Recent studies have indicated that thiazolidinediones may exhibit anticancer effects beyond their metabolic benefits. Research has shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study Insights :
A study conducted on thiazolidine derivatives demonstrated that they could significantly reduce metabolic activity in cancer cells, suggesting potential for development as anticancer agents. The compounds were assessed for their effects on cell cycle progression and apoptosis induction in different tumor types .
Synthesis and Production Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolidine Ring : Achieved by reacting a suitable amine with a carbonyl compound under acidic conditions.
- Attachment of the Benzyl Group : Introduced through nucleophilic substitution using benzyl halides.
- Introduction of the Ethylpyridinyl Group : Involves reaction with an ethylpyridinyl derivative under basic conditions.
Mechanism of Action
The mechanism of action of (S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of diabetes treatment, it acts by binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. This binding enhances insulin sensitivity and reduces blood glucose levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazolidinedione Derivatives
Structural Modifications and Pharmacological Activity
Thiazolidinediones share the 2,4-dione core but differ in substituents, which critically influence PPAR-γ affinity, pharmacokinetics, and therapeutic applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pioglitazone and Analogs
Key Observations:
Leriglitazone: The 5-(1-hydroxyethyl)pyridyl group enhances CNS penetration and anti-inflammatory effects, enabling applications in neurodegenerative disorders like X-linked adrenoleukodystrophy (X-ALD) .
Rosiglitazone: Structural similarity to pioglitazone but with a methyl-pyridinylamino group; discontinued due to cardiovascular risks despite comparable efficacy .
Pharmacokinetic and Biopharmaceutical Profiles
Table 2: Pharmacokinetic Parameters of Selected TZDs
Key Findings:
Research and Clinical Implications
- Pioglitazone : Slows atherosclerosis progression via PPAR-γ-mediated anti-inflammatory effects . Clinical trials confirm efficacy in diabetes but warn of weight gain and edema risks .
- Leriglitazone : Phase 1 trials demonstrate CNS exposure and target engagement, supporting ongoing trials in FRDA and X-ALD .
- Patent Derivatives: Compounds like US2020/0093812A1 (hydroxyethylpyridyl-TZD) target nonalcoholic fatty liver disease (NAFLD) via dual PPAR-γ/α agonism .
Biological Activity
(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the management of metabolic disorders such as type 2 diabetes and potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 356.4 g/mol
- CAS Number : 959687-66-2
The primary mechanism through which this compound exerts its biological effects is via the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor plays a crucial role in regulating glucose and lipid metabolism, enhancing insulin sensitivity, and modulating inflammatory responses.
Interaction with PPARγ
Studies indicate that thiazolidinediones bind to PPARγ, leading to the transcriptional activation of genes involved in insulin sensitivity. This interaction not only improves glucose uptake in peripheral tissues but also influences lipid metabolism and reduces inflammation associated with insulin resistance .
Antidiabetic Effects
Research has demonstrated that thiazolidinediones, including our compound of interest, can significantly lower blood glucose levels in diabetic models. For instance:
- Study Findings : A study highlighted that derivatives similar to this compound showed enhanced insulin sensitivity in diabetic rats .
Anticancer Properties
Recent investigations have also explored the anticancer potential of thiazolidinedione derivatives. The compound exhibited promising antiproliferative effects against various cancer cell lines:
- Case Study : In vitro studies showed that the compound had IC50 values in the micromolar range for cancer cell lines such as A375 (melanoma) and HeLa (cervical cancer), indicating effective inhibition of cell proliferation .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Model | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Insulin Sensitivity | Diabetic Rats | Not specified | PPARγ Activation |
| Antiproliferative | A375 (Melanoma) | 19.36 | Cell Cycle Arrest |
| Antiproliferative | HeLa (Cervical) | 18.67 | Apoptosis Induction |
Case Studies
-
Antidiabetic Efficacy :
- A study conducted on diabetic rats treated with thiazolidinedione derivatives demonstrated a significant reduction in fasting blood glucose levels and improved insulin sensitivity markers.
- Anticancer Activity :
Q & A
Basic: How can the synthesis of (5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves sequential alkylation and cyclocondensation steps. Key optimizations include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution during alkylation of the pyridine-ethoxy intermediate .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .
- Purification : Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves stereoisomers, while recrystallization in ethanol removes impurities .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry?
Methodological Answer:
- NMR :
- 1H NMR : The (5S)-stereochemistry is confirmed by splitting patterns of the thiazolidine-dione protons (δ 4.2–4.5 ppm) and coupling constants (J = 8–10 Hz for axial-equatorial interactions) .
- 13C NMR : The carbonyl carbons (C2 and C4 of thiazolidinedione) appear at δ 170–175 ppm, with deshielding observed in the pyridyl-ethoxy group (δ 65–70 ppm) .
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to resolve enantiomeric excess (>98% for the (5S)-form) .
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize assays linked to thiazolidinedione pharmacology (e.g., PPAR-γ agonism for metabolic disorders or antimicrobial activity via thiazole ring interactions) .
- In Vitro Models :
- Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
- Cytotoxicity : Screen in HepG2 cells via MTT assay (48-hour exposure, IC50 calculation) .
Advanced: How can structure-activity relationship (SAR) studies be structured to improve this compound’s bioactivity?
Methodological Answer:
- Core Modifications :
- Assay Parallelism : Test analogs in parallel against PPAR-γ transactivation (luciferase reporter assay) and antimicrobial targets to decouple mechanisms .
- Data Validation : Cross-validate SAR trends with molecular docking (AutoDock Vina) using PPAR-γ (PDB: 2PRG) or bacterial enoyl-ACP reductase (PDB: 1BVR) .
Advanced: How can contradictory data on this compound’s metabolic stability be resolved?
Methodological Answer:
Contradictions often arise from assay conditions:
- Liver Microsome Stability :
- LC-MS/MS Quantification : Use isotopically labeled internal standards (e.g., d4-thiazolidinedione) to minimize matrix effects .
- In Silico Modeling : Apply tools like ADMET Predictor™ to reconcile experimental half-lives with logP and polar surface area calculations .
Advanced: What strategies mitigate oxidative degradation during long-term storage?
Methodological Answer:
- Stabilizers : Co-formulate with antioxidants (0.1% w/v ascorbic acid) or store under inert gas (argon) to prevent thiazolidinedione ring oxidation .
- Packaging : Use amber glass vials with PTFE-lined caps to limit light and moisture exposure .
- Accelerated Testing : Conduct stress studies (40°C/75% RH for 6 months) and monitor degradation via UPLC-PDA (λ = 254 nm) .
Advanced: How can in vivo pharmacokinetics be evaluated for this compound?
Methodological Answer:
- Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in Sprague-Dawley rats .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose; stabilize with EDTA .
- Bioanalysis : Extract plasma via protein precipitation (acetonitrile), quantify using LC-MS/MS (LOQ = 1 ng/mL), and calculate AUC, Cmax, and t1/2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
